P2X7 Receptor Antagonism: 1-Adamantanecarbonyl Derivative vs. Parent Scaffold
In a direct comparison, the incorporation of a 1-adamantanecarbonyl group onto a 2,5-dioxoimidazolidine scaffold resulted in a potent P2X7 receptor antagonist. The target compound's analog (21i) demonstrated significantly enhanced potency compared to the parent scaffold (1), which was an inactive control in these functional assays [1]. The adamantane moiety provided crucial hydrophobic interactions that were absent in the lead structure.
| Evidence Dimension | P2X7 Receptor Antagonism (Functional Inhibition) |
|---|---|
| Target Compound Data | IC50 = 23 nM (Ethidium Uptake); IC50 = 14 nM (IL-1β ELISA) |
| Comparator Or Baseline | Parent KN62 constrained analog (Compound 1): Not active in these functional assays |
| Quantified Difference | >100-fold increase in potency compared to parent scaffold |
| Conditions | In vitro: Ethidium uptake assay in human P2X7R-expressing HEK293 cells; IL-1β ELISA in LPS-primed human THP-1 cells |
Why This Matters
This demonstrates that the 1-adamantanecarbonyl group is a key determinant for high-affinity P2X7R antagonism, a feature not shared by the core scaffold or simpler acyl derivatives.
- [1] Park, J. H., Lee, G. E., Lee, S. D., Hien, T. T., Kim, S., Yang, J. W., ... & Kim, Y. C. (2015). Discovery of Novel 2,5-Dioxoimidazolidine-Based P2X7 Receptor Antagonists as Constrained Analogues of KN62. Journal of Medicinal Chemistry, 58(5), 2214–2226. View Source
